KCa2 channel modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15ClFN5 |

|---|---|

Molecular Weight |

331.77 g/mol |

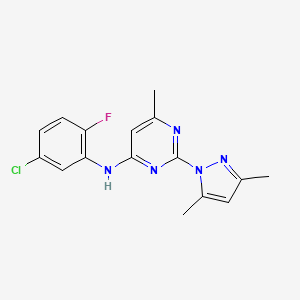

IUPAC Name |

N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |

InChI Key |

DWOQPNHOXLUTJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=CC(=C3)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of KCa2 Channel Modulator 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of KCa2 channel modulator 2, a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Introduction to KCa2 Channels and Modulator 2

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and are implicated in various physiological processes. There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are activated by intracellular calcium, leading to potassium efflux and hyperpolarization of the cell membrane, which in turn dampens neuronal firing. Dysregulation of KCa2 channels has been linked to neurological disorders such as ataxia, making them a promising therapeutic target.

This compound (also known as compound 2q) is a positive allosteric modulator that enhances the apparent calcium sensitivity of KCa2.2 and KCa2.3 channels. Its chemical name is N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound on KCa2 Subtypes

| Channel Subtype | EC50 (μM) |

| Rat KCa2.2a | 0.64 |

| Human KCa2.3 | 0.60 |

Table 2: Effect of this compound on Calcium Sensitivity of Rat KCa2.2a Channels

| Condition | EC50 of Ca²⁺ (μM) |

| Control (without modulator) | 0.35 ± 0.035 |

| With 10 μM Modulator 2 | 0.091 ± 0.016 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, based on the synthesis of analogous compounds.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

-

To a solution of 2,4-dichloro-6-methylpyrimidine (B20014) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3,5-dimethylpyrazole.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (this compound)

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as DMF.

-

Add 2,5-dichloroaniline (B50420) to the solution.

-

Add a non-nucleophilic base, such as DIPEA.

-

Heat the reaction mixture at a temperature of approximately 95°C and reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Collect the crude product by filtration.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the final compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols for Characterization

4.1. Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the activity of KCa2 channels in a heterologous expression system (e.g., HEK293 cells) and to determine the effect of this compound.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., buffered to a specific concentration in the nanomolar to low micromolar range) (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Culture HEK293 cells stably or transiently expressing the desired KCa2 channel subtype (e.g., rat KCa2.2a).

-

Plate the cells onto glass coverslips for recording.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply voltage ramps or steps to elicit KCa2 channel currents.

-

To test the effect of the modulator, perfuse the cell with the external solution containing the desired concentration of this compound (with 0.01% DMSO as a vehicle control).

-

Record the currents in the presence of the compound.

-

To determine the EC₅₀, apply a range of concentrations of the modulator and measure the potentiation of the current.

-

Analyze the data using appropriate software (e.g., Clampfit, GraphPad Prism).

4.2. High-Throughput Screening (HTS) using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol describes a thallium (Tl⁺) influx assay for screening for positive modulators of KCa2 channels. KCa2 channels are permeable to Tl⁺, and a Tl⁺-sensitive fluorescent dye is used to detect channel opening.

Materials:

-

HEK293 cells expressing the KCa2 channel of interest.

-

Tl⁺-sensitive dye (e.g., FluxOR™).

-

Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Stimulus buffer containing Tl₂SO₄ and a calcium ionophore (e.g., ionomycin) or a high concentration of extracellular calcium.

-

384-well black-walled, clear-bottom plates.

Procedure:

-

Seed the cells into 384-well plates and incubate overnight.

-

Load the cells with the Tl⁺-sensitive dye according to the manufacturer's instructions.

-

Add the library compounds, including this compound as a positive control, to the wells.

-

Incubate the plate with the compounds for a specified period.

-

Use a FLIPR instrument to measure the baseline fluorescence.

-

Add the stimulus buffer to all wells to initiate Tl⁺ influx through the open KCa2 channels.

-

The FLIPR will continuously measure the fluorescence increase, which is proportional to the Tl⁺ influx and thus to KCa2 channel activity.

-

Compounds that potentiate the channel activity will show a greater increase in fluorescence compared to the control.

-

Analyze the data to identify hits and determine their potency.

Signaling Pathways and Mechanism of Action

KCa2 channels play a crucial role in regulating neuronal excitability. An influx of calcium, for example, through voltage-gated calcium channels or NMDA receptors during an action potential, leads to the activation of KCa2 channels. The subsequent efflux of potassium hyperpolarizes the membrane, contributing to the afterhyperpolarization (AHP) and reducing the firing frequency of the neuron.

This compound acts as a positive allosteric modulator. It binds to a site on the channel-calmodulin complex, distinct from the calcium-binding site, and increases the affinity of the channel for calcium. This results in channel opening at lower intracellular calcium concentrations, thereby enhancing the channel's activity.

Diagrams

Caption: KCa2 channel signaling pathway in a neuron.

Caption: High-throughput screening workflow for KCa2 modulators.

Caption: Mechanism of action of this compound.

The Pharmacology of Novel KCa2 Channel Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of novel activators targeting the small-conductance calcium-activated potassium (KCa2) channels. KCa2 channels, also known as SK channels, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders, including ataxia, epilepsy, and Parkinson's disease. This document details the mechanism of action, structure-activity relationships, and pharmacological profiles of key KCa2 channel activators, presenting quantitative data in accessible tables. Furthermore, it provides detailed experimental protocols for the characterization of these compounds and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to KCa2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium (Ca2+).[1] There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2] Unlike many other potassium channels, their gating is voltage-independent.[2] The activation of KCa2 channels leads to potassium efflux, which hyperpolarizes the cell membrane, thereby reducing neuronal excitability and firing frequency.[3] This function is crucial in shaping the afterhyperpolarization that follows an action potential.[4]

The channels exist as tetramers of alpha subunits, with each subunit containing six transmembrane segments.[5] A key feature of KCa2 channels is their constitutive association with calmodulin (CaM), which functions as the channel's intrinsic Ca2+ sensor.[6] The binding of Ca2+ to CaM induces a conformational change that opens the channel pore.[6] Novel activators of KCa2 channels typically act by increasing the apparent Ca2+ sensitivity of the channel, allowing for activation at lower intracellular Ca2+ concentrations.[6]

Key Classes of Novel KCa2 Channel Activators

Significant progress has been made in developing subtype-selective activators of KCa2 channels. These compounds offer valuable tools for dissecting the physiological roles of different KCa2 subtypes and represent promising leads for drug development.

The Benzimidazolone Class: NS309 and its Analogs

NS309 is a potent, non-selective activator of both KCa2 (SK) and KCa3.1 (IK) channels.[7][8][9] It enhances channel activity by increasing their sensitivity to Ca2+.[8][9] Cryo-electron microscopy studies have revealed that NS309 binds to a pre-existing pocket at the interface between the N-lobe of CaM and the S4-S5 linker of the channel.[10][11]

The Pyrimidine (B1678525) Class: CyPPA and its Derivatives

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of KCa2.2 and KCa2.3 channels, with significantly less activity at KCa2.1 and KCa3.1 channels.[6][12] Structure-activity relationship (SAR) studies have shown that modifications to the cyclohexyl and pyrimidine moieties can significantly impact potency and selectivity.[13] For instance, replacing the cyclohexane (B81311) ring with di-halogenated phenyl groups has been shown to increase potency by up to 10-fold.[13] The binding site for CyPPA has been identified between the C-lobe of CaM and the HA/HB helices of the KCa2.2a channel.[7]

Quantitative Pharmacology of Novel KCa2 Activators

The following tables summarize the in vitro potency and selectivity of key novel KCa2 channel activators. Data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

| Compound | KCa2.1 (SK1) EC50 (µM) | KCa2.2 (SK2) EC50 (µM) | KCa2.3 (SK3) EC50 (µM) | KCa3.1 (IK) EC50 (µM) | Reference(s) |

| NS309 | 0.12 - 1.2 | 0.62 | 0.15 - 0.3 | 0.01 - 0.09 | [7][14][15] |

| CyPPA | No activity | 14 | 5.6 | No activity | [12] |

| Compound 2o | - | ~1.07 | - | - | [13] |

| Compound 2q | - | ~0.75 | - | - | [13] |

Table 1: Potency of Novel KCa2 Channel Activators on Different Subtypes. EC50 values represent the concentration for half-maximal activation. A lower value indicates higher potency. "-" indicates data not available in the cited literature.

| Compound | Selectivity Profile | Reference(s) |

| NS309 | Non-selective activator of KCa2 and KCa3.1 channels. | [7][8][9] |

| CyPPA | Selective for KCa2.2 and KCa2.3 over KCa2.1 and KCa3.1. | [6][12] |

| Compound 2o | Retained KCa2.2a/KCa2.3 subtype selectivity. | [13] |

| Compound 2q | Retained KCa2.2a/KCa2.3 subtype selectivity. | [13] |

Table 2: Selectivity Profiles of Novel KCa2 Channel Activators.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of novel KCa2 channel activators.

Electrophysiological Recording of KCa2 Channels in HEK293 Cells

This protocol describes the use of the inside-out patch-clamp technique to measure the activity of KCa2 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells. This technique allows for precise control of the intracellular solution and direct application of compounds to the intracellular face of the channel.

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfect cells with the plasmid DNA encoding the desired KCa2 channel subtype using a suitable transfection reagent according to the manufacturer's instructions.

-

Co-transfect with a fluorescent protein marker (e.g., GFP) to identify successfully transfected cells.

-

Use cells for electrophysiological recordings 24-48 hours post-transfection.

Patch-Clamp Recording:

-

Prepare the external (bath) solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Prepare the internal (pipette) solution containing (in mM): 140 KCl, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to clamp the free Ca2+ concentration at a desired level (e.g., 0.15 µM). Adjust to pH 7.2 with KOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Identify transfected cells using fluorescence microscopy.

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Excise the membrane patch to achieve the inside-out configuration.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit channel currents.

-

Perfuse the bath with solutions containing different concentrations of the test compound to determine its effect on channel activity.

-

Record and analyze the data using appropriate software (e.g., pCLAMP).

Electrophysiological Recordings in Acute Cerebellar Slices

This protocol details the procedure for recording Purkinje neuron firing in acute cerebellar slices from mice, a key ex vivo model for studying the effects of KCa2 channel activators on neuronal excitability, particularly in the context of ataxias.

Slice Preparation:

-

Anesthetize the mouse with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified artificial cerebrospinal fluid (aCSF) with low Ca2+ and high Mg2+).[16]

-

Prepare 200-400 µm thick sagittal cerebellar slices using a vibratome or tissue chopper.[17]

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 37°C for a recovery period of at least 1-2 hours.[17]

Electrophysiological Recording:

-

Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature (e.g., 32-34°C).

-

Visualize Purkinje neurons using differential interference contrast (DIC) optics.

-

Perform cell-attached or whole-cell patch-clamp recordings from Purkinje neurons.

-

For cell-attached recordings, use a pipette filled with aCSF to record spontaneous firing activity.

-

For whole-cell recordings, use a pipette solution containing a potassium-based internal solution to measure membrane potential and firing patterns in response to current injections.

-

After establishing a stable baseline recording, perfuse the slice with aCSF containing the KCa2 channel activator at various concentrations.

-

Record changes in firing frequency, regularity, and afterhyperpolarization potential.

-

Analyze the data to quantify the effects of the compound on Purkinje neuron excitability.

High-Throughput Screening using Thallium Flux Assay

This protocol outlines a fluorescence-based high-throughput screening (HTS) assay for identifying KCa2 channel activators. This assay utilizes the permeability of potassium channels to thallium (Tl+) ions, which can be detected by a Tl+-sensitive fluorescent dye.

Assay Principle: An increase in KCa2 channel activity leads to an increased influx of Tl+ into the cells, which in turn causes an increase in the fluorescence of a Tl+-sensitive dye pre-loaded into the cells.

Protocol:

-

Plate HEK293 cells stably expressing the KCa2 channel of interest in 96- or 384-well plates.

-

Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

-

Add the library compounds at the desired screening concentration to the wells.

-

Stimulate the cells with a Ca2+ ionophore (e.g., ionomycin) to raise intracellular Ca2+ and activate the KCa2 channels.

-

Add a Tl+-containing buffer to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Identify "hits" as compounds that cause a significant increase in the rate of fluorescence change compared to control wells.

-

Confirm hits and determine their potency using concentration-response curves in the same assay or in a secondary assay like automated patch-clamp.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of novel KCa2 channel activators.

KCa2 Channel Activation Signaling Pathway

Caption: KCa2 channel activation by Ca2+ and novel activators.

Experimental Workflow for KCa2 Activator Characterization

Caption: Workflow for discovery and characterization of KCa2 activators.

Logical Relationship of Activator Binding and Channel Gating

References

- 1. 4j9z - Calcium-calmodulin complexed with the calmodulin binding domain from a small conductance potassium channel splice variant and NS309 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. Calcium-activated potassium channel - Wikipedia [en.wikipedia.org]

- 6. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lornajane.net [lornajane.net]

- 10. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9o7s - Cryo-EM structure of KCa2.2/calmodulin channel in complex with NS309 - Summary - Protein Data Bank Japan [pdbj.org]

- 12. Calcium-activated potassium channel impairing toxin ~ VenomZone [venomzone.expasy.org]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute Cerebellar Slice Preparation Using a Tissue Chopper - PMC [pmc.ncbi.nlm.nih.gov]

KCa2.3 Channel Function in Neuronal Excitability: An In-depth Technical Guide

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are crucial regulators of neuronal excitability.[1][2] This guide focuses on the KCa2.3 (also known as SK3) subtype, providing a comprehensive overview of its function, biophysical properties, and modulation. KCa2.3 channels are voltage-independent potassium channels gated exclusively by intracellular calcium (Ca2+).[3][4][5] Their activation leads to potassium efflux, resulting in hyperpolarization of the cell membrane, which plays a pivotal role in shaping neuronal firing patterns and synaptic plasticity.[2]

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the signaling pathways governing KCa2.3 channel activity.

Core Concepts

Structure and Gating Mechanism

Functional KCa2.3 channels are tetramers, with each subunit comprising six transmembrane segments (S1-S6) and intracellular N- and C-termini.[6] Unlike voltage-gated potassium channels, the S4 segment of KCa2.3 channels has fewer charged residues, rendering them voltage-independent.[6][7]

The gating of KCa2.3 channels is exclusively dependent on intracellular Ca2+. This is mediated by the Ca2+-binding protein calmodulin (CaM), which is constitutively bound to the C-terminus of each channel subunit and functions as its Ca2+ sensor.[8][9] Upon binding of Ca2+ to CaM, a conformational change occurs, leading to the opening of the channel pore and allowing K+ ions to flow out of the neuron.[8]

Role in Neuronal Excitability

KCa2.3 channels are key contributors to the afterhyperpolarization (AHP) that follows an action potential, thereby regulating the firing frequency of neurons.[2] By controlling the AHP, KCa2.3 channels influence spike frequency adaptation, a phenomenon where the firing rate of a neuron decreases over time in response to a constant stimulus.

In specific neuronal populations, such as dopaminergic neurons of the substantia nigra, KCa2.3 channels act as intrinsic pacemakers, controlling the spontaneous firing rate. Pharmacological blockade of these channels can lead to bursting activity and increased dopamine (B1211576) release. Furthermore, KCa2.3 channels serve as a negative feedback mechanism on the glutamate-NMDA excitatory pathway.

Subcellular Localization

KCa2.3 channels are expressed in various regions of the central nervous system, including the midbrain, thalamus, and hypothalamus. Notably, recent studies have identified the predominant localization of the KCa2.3 subtype in the axon initial segment (AIS) of pyramidal neurons.[1] The AIS is the site of action potential initiation, suggesting a critical role for KCa2.3 in regulating the output of these neurons. KCa2.3 channels are also found in other neuronal compartments, including the soma and dendrites, although at lower levels compared to the KCa2.2 subtype in some regions.[1]

Data Presentation

Biophysical Properties of KCa2.3 Channels

| Property | Value | Notes |

| Single-Channel Conductance | 10-20 pS | Generally classified as small-conductance K+ channels.[10][11] |

| 24.1 ± 4.9 pS (at pH 7.4) | Decreases with lower extracellular pH.[10] | |

| 6.04 ± 1.4 pS (at pH 5.5) | [10] | |

| Calcium Sensitivity (EC50) | 0.3–0.7 µM | General range for KCa2 channels.[10] |

| 0.67 ± 0.11 μM | In endothelial cells.[3] | |

| Voltage Dependence | Voltage-independent | Due to fewer charged residues in the S4 segment.[6][7] |

| Open-State Kinetics | Best described by the sum of two exponentials | With time constants of ~1–2 ms (B15284909) and 11–17 ms at pH 7.4.[10] |

Pharmacological Modulators of KCa2.3 Channels

| Compound | Type | Potency (IC50/EC50) | Notes |

| Apamin | Blocker | IC50: ~5 nM | Bee venom toxin; shows lower affinity for KCa2.3 compared to KCa2.2 despite similar binding affinity.[1][3] |

| CyPPA | Positive Modulator | EC50: 5.6 μM | Activates KCa2.2 and KCa2.3. |

| NS13001 | Positive Modulator | EC50: 140 nM | Activates KCa2.2 and KCa2.3. |

| NS309 | Positive Modulator | - | General KCa2 channel activator. |

| 1-EBIO | Positive Modulator | - | General KCa2 channel activator. |

| AP14145 | Negative Modulator | IC50: 0.97 ± 0.39 μM | [3] |

| Compound 4 | Positive Modulator | - | Subtype-selective for human KCa2.3.[3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording KCa2.3 currents from cultured neurons.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Standard composition, continuously bubbled with 95% O2 / 5% CO2.

-

Intracellular Solution: (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[12] A Ca2+ buffer (e.g., EGTA) should be included to control intracellular Ca2+ concentration.

Procedure:

-

Plate neurons on coverslips a few days prior to recording.

-

Place the coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.

-

Fill the pipette with the intracellular solution and mount it on the micromanipulator.

-

Apply light positive pressure to the pipette and approach a target neuron.

-

Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Giga-ohm seal.[13]

-

Rupture the membrane patch with gentle suction to achieve whole-cell configuration.[14]

-

In voltage-clamp mode, hold the cell at a membrane potential of -60 to -70 mV.

-

Apply voltage steps or ramps to elicit KCa2.3 currents. These currents can be isolated pharmacologically using specific blockers like apamin.

Immunocytochemistry for KCa2.3 Localization

This protocol is for visualizing KCa2.3 channels in cultured neurons.

Procedure:

-

Culture neurons on coverslips.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[15]

-

Rinse the cells three times with phosphate-buffered saline (PBS).[15]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[15]

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.[15]

-

Incubate with a primary antibody specific for KCa2.3 overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[15]

-

Counterstain nuclei with DAPI if desired.[15]

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Site-Directed Mutagenesis

This protocol allows for the introduction of point mutations into the KCa2.3 channel to study structure-function relationships.

Procedure:

-

Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation. The mutation should be in the middle of the primer with at least 15 bp on either side.[3]

-

PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Phusion) to amplify the plasmid containing the KCa2.3 cDNA with the mutagenic primers.[3]

-

Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease for at least 2 hours at 37°C.[3] DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.[16]

-

Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Signaling Pathways and Regulation

The activity of KCa2.3 channels is dynamically regulated by various signaling pathways, primarily through changes in intracellular Ca2+ concentration and post-translational modifications.

Calcium Sources for KCa2.3 Activation

KCa2.3 channels are activated by Ca2+ from several sources:

-

Voltage-Gated Calcium Channels (VDCCs): KCa2.3 channels can be functionally coupled to specific subtypes of VDCCs. In dendritic spines, KCa2.3 channels are tightly coupled to R-type VDCCs.[17][18] In contrast, somatic KCa2 channels are more loosely coupled to a variety of VDCCs.[17][18]

-

NMDA Receptors: In the postsynaptic density, KCa2.3 channels are co-localized with NMDA receptors, suggesting that Ca2+ influx through these receptors can activate KCa2.3 channels.[19]

-

Intracellular Ca2+ Stores: Release of Ca2+ from intracellular stores, such as the endoplasmic reticulum via inositol (B14025) trisphosphate (IP3) receptors, can also activate KCa2.3 channels.[7]

Regulation by Protein Kinases and Phosphatases

KCa2.3 channel activity is modulated by phosphorylation and dephosphorylation.

-

Protein Kinase A (PKA): PKA-mediated phosphorylation has been shown to regulate KCa2 channel surface expression and activity.[1][20] In the axon initial segment, inhibition of PKA increases the surface expression of KCa2.3 channels.[20]

-

Protein Phosphatase 2A (PP2A): PP2A is part of a multiprotein complex with KCa2 channels and provides opposing regulatory activity to protein kinases like PKA.[2] PP2A can dephosphorylate the channel or associated proteins, thereby modulating its Ca2+ sensitivity and gating.[2]

Visualizations

Signaling Pathway of KCa2.3 Modulation

Caption: Signaling pathways modulating KCa2.3 channel activity.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp recording of KCa2.3 currents.

Experimental Workflow for Immunocytochemistry

Caption: Workflow for immunocytochemical localization of KCa2.3 channels.

References

- 1. PKA-mediated phosphorylation of the human K(ATP) channel: separate roles of Kir6.2 and SUR1 subunit phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization and Regulation of Small Conductance Ca2+-activated K+ Channel Multiprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activation of KCa3.1/KCa2.3 channels produces endothelial hyperpolarization and lowers blood pressure in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of presynaptic and postsynaptic calcium channels by cAMP-dependent protein kinase in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. research.monash.edu [research.monash.edu]

- 19. Different Calcium Sources Control Somatic versus Dendritic SK Channel Activation during Action Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

The Pivotal Role of KCa2 Channels in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, in the complex mechanisms of synaptic plasticity. KCa2 channels are key regulators of neuronal excitability and, as such, are deeply implicated in the processes of learning and memory. Their modulation presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a comprehensive overview of their function, the experimental methodologies used to study them, and the quantitative effects of their modulation.

Core Concepts: KCa2 Channels as Modulators of Synaptic Strength

KCa2 channels are voltage-independent potassium channels that are activated by sub-micromolar concentrations of intracellular calcium ([Ca²⁺]i).[1] In central neurons, they are crucial for the medium afterhyperpolarization (mAHP) that follows action potentials, a key process in regulating neuronal firing frequency.[2][3] Their strategic location in dendritic spines, often in close proximity to N-methyl-D-aspartate receptors (NMDARs), positions them as critical regulators of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

The primary mechanism by which KCa2 channels influence synaptic plasticity is through a negative feedback loop. During synaptic transmission, depolarization of the postsynaptic membrane relieves the magnesium (Mg²⁺) block from NMDARs, leading to Ca²⁺ influx into the dendritic spine.[3] This rise in intracellular Ca²⁺ activates KCa2 channels, causing an efflux of potassium ions (K⁺). The resulting hyperpolarization of the postsynaptic membrane repolarizes the neuron, which can promote the re-blocking of NMDARs by Mg²⁺, thereby limiting further Ca²⁺ entry.[3] This reduction in the postsynaptic Ca²⁺ signal can dampen the signaling cascades that lead to the induction of LTP.

Quantitative Data on KCa2 Channel Properties and Modulation

The following tables summarize key quantitative data regarding the biophysical properties of KCa2 channels and the effects of their pharmacological modulation on synaptic plasticity and neuronal excitability.

| Parameter | Value | Cell Type / Preparation | Reference |

| Biophysical Properties | |||

| Single-Channel Conductance | ~10 pS | - | [4] |

| Ca²⁺ Sensitivity (EC₅₀) | 300 - 750 nM | - | [5] |

| Pharmacological Modulation of LTP | |||

| Apamin (B550111) (100 nM) on fEPSP slope post-HFS | 230% ± 11% of baseline | Hippocampal Slices (Rat) | [2] |

| Control (no apamin) on fEPSP slope post-HFS | 177% ± 9% of baseline | Hippocampal Slices (Rat) | [2] |

| Apamin (pre-applied) on LTP duration | Converts S-LTP (1-2h) to L-LTP (>3h) | Hippocampal Slices (Mouse) | [6][7] |

| Pharmacological Modulation of Neuronal Firing | |||

| Apamin (500 pM) on Firing Frequency | Increase from 21.8 Hz to 28.1 Hz | Subthalamic Nucleus Neurons (Rat) | [5] |

| EBIO (200 µM) on Firing Frequency | Decrease from 13.5 Hz to 8.2 Hz | Subthalamic Nucleus Neurons (Rat) | [5] |

| Apamin (250-1000 nM) on AHP Amplitude | ~20% reduction | CA1 Hippocampal Pyramidal Neurons (Rabbit) | [1][8] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involving KCa2 channels, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A thorough understanding of the role of KCa2 channels in synaptic plasticity relies on precise experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording of KCa2 Currents

This protocol is adapted for recording from cultured hippocampal neurons or acute brain slices.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.[9]

-

Internal Solution (for K⁺ currents): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.[10]

Procedure:

-

Cell Preparation: Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[10]

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Under visual guidance (e.g., DIC microscopy), approach a pyramidal neuron in the CA1 region with the recording pipette.

-

Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

To isolate KCa2 currents, a voltage ramp or step protocol can be used. For example, a depolarizing step to 0 mV for 100-200 ms (B15284909) will activate voltage-gated calcium channels, leading to Ca²⁺ influx and subsequent activation of KCa2 channels. The resulting outward current can be measured.

-

Pharmacological agents can be bath-applied to confirm the identity of the current. For instance, application of apamin (100 nM) should block the KCa2-mediated component of the outward current.[5]

-

Slice Electrophysiology for Long-Term Potentiation (LTP) Measurement

This protocol outlines the procedure for inducing and recording LTP in the Schaffer collateral pathway of hippocampal slices.

Solutions:

-

aCSF: As described above.

Procedure:

-

Slice Preparation and Recovery: As described in the patch-clamp protocol.

-

Electrode Placement:

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single stimulus pulses (e.g., 0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.

-

Record a stable baseline for at least 20 minutes.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation.

-

-

Pharmacological Manipulation:

-

To investigate the role of KCa2 channels, apply a specific blocker like apamin (e.g., 100 nM) to the bath at least 20-30 minutes before LTP induction and maintain its presence throughout the recording. Compare the resulting LTP to a control group without the drug.

-

Immunohistochemistry for KCa2 Channel Localization

This protocol is for visualizing the distribution of KCa2 channels in brain tissue.

Procedure:

-

Tissue Preparation:

-

Deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a series of sucrose (B13894) solutions (e.g., 15% then 30%) in PBS.

-

Freeze the brain and cut 20-40 µm thick sections on a cryostat.

-

-

Staining:

-

Wash sections in PBS.

-

Permeabilize the tissue with a solution containing a detergent like Triton X-100 (e.g., 0.3%) in PBS.

-

Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.

-

Incubate sections with a primary antibody specific for the KCa2 channel subtype of interest (e.g., rabbit anti-KCa2.2) overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Wash sections and mount on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging:

-

Visualize the sections using a confocal microscope to determine the subcellular localization of the KCa2 channels.

-

Conclusion and Future Directions

KCa2 channels are undeniably central players in the regulation of synaptic plasticity. Their ability to integrate intracellular calcium signals and modulate neuronal excitability allows them to fine-tune the induction thresholds for both LTP and LTD. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further elucidate the intricate roles of these channels and to explore their potential as therapeutic targets.

Future research should focus on several key areas:

-

Subunit-specific roles: Delineating the precise contributions of the different KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3) to synaptic plasticity in various brain regions.

-

Dynamic regulation: Investigating the mechanisms that regulate the expression, trafficking, and localization of KCa2 channels during synaptic plasticity.

-

Therapeutic development: Designing and testing novel, subtype-selective modulators of KCa2 channels for the treatment of cognitive disorders, epilepsy, and other neurological conditions characterized by aberrant neuronal excitability.

A deeper understanding of KCa2 channel function will undoubtedly pave the way for innovative therapeutic strategies aimed at modulating cognitive processes and treating a range of debilitating brain disorders.

References

- 1. apps.utdallas.edu [apps.utdallas.edu]

- 2. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 4. An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apamin-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metaplastic effect of apamin on LTP and paired-pulse facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metaplastic effect of apamin on LTP and paired-pulse facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Afterhyperpolarization (AHP) regulates the frequency and timing of action potentials in the mitral cells of the olfactory bulb: role of olfactory experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

KCa2 Channel Subtype Expression in the Hippocampus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of small-conductance calcium-activated potassium (KCa2) channel subtypes in the hippocampus. KCa2 channels, also known as SK channels, are critical regulators of neuronal excitability and synaptic plasticity, making them promising therapeutic targets for a range of neurological and psychiatric disorders. Understanding the precise distribution and abundance of the three main subtypes—KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3)—within the intricate circuitry of the hippocampus is paramount for the development of targeted pharmacological interventions.

This document summarizes quantitative expression data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in both academia and industry.

Quantitative Expression of KCa2 Channel Subtypes in the Hippocampus

The expression levels of KCa2 channel subtypes vary across the different subregions of the hippocampus—Cornu Ammonis 1 (CA1), Cornu Ammonis 3 (CA3), and the Dentate Gyrus (DG). This differential expression underlies the distinct electrophysiological properties and functional roles of neurons within these areas. The following tables summarize the available quantitative data on the mRNA and protein expression of KCa2.1, KCa2.2, and KCa2.3 in the rodent hippocampus.

Messenger RNA (mRNA) Expression

In situ hybridization and quantitative polymerase chain reaction (qPCR) are the primary methods used to quantify mRNA levels of the KCa2 channel subtypes, encoded by the genes KCNN1, KCNN2, and KCNN3 respectively.

| Gene | Hippocampal Subregion | Method | Species | Relative Expression Level | Reference |

| KCNN1 (KCa2.1) | CA1-CA3 | In Situ Hybridization | Rat | High | [1] |

| Neocortex | In Situ Hybridization | Rat | High | [1] | |

| KCNN2 (KCa2.2) | CA1-CA3 | In Situ Hybridization | Rat | High | [1] |

| Neocortex | In Situ Hybridization | Rat | High | [1] | |

| KCNN3 (KCa2.3) | Supraoptic Nucleus | In Situ Hybridization | Rat | High | [1] |

| Inferior Olivary Nucleus | In Situ Hybridization | Rat | High | [1] |

Note: Quantitative data for direct comparison across all subtypes and subregions from a single study is limited. The table reflects findings from studies that may have used different methodologies and normalization strategies.

Protein Expression

Western blotting and immunohistochemistry are employed to determine the protein levels and localization of the KCa2 channel subtypes.

| Protein | Hippocampal Subregion | Method | Species | Relative Expression Level | Reference |

| KCa2.1 (SK1) | Hippocampus (whole) | Western Blot | Rat | Detected | [2] |

| KCa2.2 (SK2) | Hippocampus (whole) | Western Blot | Rat | Detected | [2] |

| Hippocampus (whole) | Western Blot | Mouse | Two isoforms detected (49-kDa and 78-kDa) | [3] | |

| KCa2.3 (SK3) | Hippocampus (whole) | Western Blot | Rat | Detected | [2] |

Note: Subregion-specific quantitative protein data is scarce. Most studies provide qualitative descriptions of immunohistochemical staining or quantitative data for the entire hippocampus. One study using immunohistochemistry in rats found high densities of KCa2.1 and KCa2.2 protein in subregions of the hippocampus and neocortex, while KCa2.3 protein was more diffusely distributed in these regions and predominantly expressed in phylogenetically older brain areas[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study KCa2 channel expression and function in the hippocampus.

In Situ Hybridization

This protocol is for the detection of KCa2 channel subtype mRNA in rodent brain tissue.

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in a series of sucrose (B13894) solutions (e.g., 15% and 30%) in PBS until it sinks.

-

Freeze the brain in an appropriate embedding medium (e.g., OCT) and store at -80°C.

-

Cut 20-40 µm thick coronal sections on a cryostat and mount on charged microscope slides.

Hybridization:

-

Rehydrate the sections through a series of ethanol (B145695) washes.

-

Treat with proteinase K to improve probe penetration.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for the KCa2 subtype of interest overnight at an appropriate temperature (e.g., 65°C).

-

Perform a series of stringent washes to remove unbound probe.

Detection:

-

Block non-specific binding sites.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Wash to remove unbound antibody.

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.

-

Dehydrate, clear, and coverslip the slides for imaging.

An optimized protocol for whole-mount in situ hybridization of mouse brain has been described, which can be adapted for detecting KCa2 channel mRNA[5].

Quantitative Polymerase Chain Reaction (qPCR)

This protocol outlines the steps for quantifying KCa2 channel subtype mRNA levels in hippocampal tissue.

RNA Extraction and cDNA Synthesis:

-

Dissect the hippocampus or specific subregions (CA1, CA3, DG) from fresh or frozen brain tissue.

-

Homogenize the tissue and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the KCa2 subtype of interest, a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe, and a DNA polymerase.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the reaction to verify the specificity of the amplified product.

-

Quantify the relative expression of the target gene using the comparative Ct (ΔΔCt) method, normalizing to one or more stable reference genes.

A detailed protocol for single-cell RT-PCR has been successfully used to identify KATP channel subunit mRNA in individual hippocampal neurons and can be adapted for KCa2 channels[6].

Immunohistochemistry

This protocol is for the immunodetection of KCa2 channel subtype proteins in rodent brain sections.

Tissue Preparation:

-

Follow the same perfusion and post-fixation steps as for in situ hybridization.

-

Cut 30-50 µm thick sections on a vibratome or cryostat.

Staining:

-

Wash the free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Permeabilize the sections with a detergent (e.g., Triton X-100) in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., normal serum from the secondary antibody host species).

-

Incubate the sections with a primary antibody specific for the KCa2 subtype of interest overnight at 4°C.

-

Wash the sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the sections in PBS.

-

Mount the sections on slides and coverslip with a mounting medium containing an anti-fade reagent.

Imaging:

-

Visualize the fluorescent signal using a confocal or epifluorescence microscope.

-

Quantify the fluorescence intensity in different hippocampal subregions using image analysis software.

Western Blotting

This protocol is for the quantification of KCa2 channel subtype protein levels in hippocampal tissue lysates.

Protein Extraction and Quantification:

-

Dissect and homogenize hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

Electrophoresis and Transfer:

-

Denature a standardized amount of protein by heating in a sample buffer containing SDS and a reducing agent.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

Immunodetection:

-

Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20).

-

Incubate the membrane with a primary antibody specific for the KCa2 subtype of interest overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane extensively.

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

A study on morphine withdrawal utilized Western blotting to show changes in SK2 and SK3 protein expression in different brain regions, a technique applicable to hippocampal subregion analysis[7].

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording KCa2 channel-mediated currents from hippocampal neurons in brain slices.

Slice Preparation:

-

Rapidly dissect the brain from a rodent and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut 300-400 µm thick hippocampal slices using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify pyramidal neurons in the CA1, CA3, or granule cells in the DG using differential interference contrast (DIC) optics.

-

Approach a neuron with a glass micropipette filled with an intracellular solution containing a potassium-based salt (e.g., K-gluconate) and other necessary components.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and apply voltage steps to elicit potassium currents.

-

Isolate KCa2 channel currents pharmacologically by applying blockers of other potassium channels and activators or blockers of KCa2 channels (e.g., apamin).

-

Record and analyze the currents using appropriate software.

Detailed protocols for whole-cell patch-clamp recordings from CA1 pyramidal neurons are available and provide a strong foundation for studying KCa2 currents[8][9][10].

Signaling Pathways and Experimental Workflows

The function of KCa2 channels is tightly regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for identifying novel drug targets.

Signaling Pathways Modulating KCa2 Channel Activity

KCa2 channels are modulated by protein kinases and phosphatases. For example, both Protein Kinase A (PKA) and Protein Kinase C (PKC) have been shown to regulate the activity of potassium channels in hippocampal neurons, often through a convergent mitogen-activated protein kinase (MAPK) pathway[11][12][13][14]. Phosphatases, such as protein phosphatase 1, can counteract the effects of kinases, providing a dynamic regulation of channel activity[15].

Experimental Workflow for Quantitative Expression Analysis

The following diagram illustrates a typical workflow for quantifying the expression of KCa2 channel subtypes in the hippocampus.

Conclusion

The differential expression of KCa2 channel subtypes within the hippocampus highlights their specialized roles in modulating neuronal activity and synaptic function in distinct subregions. This guide provides a foundational resource for researchers aiming to investigate these critical ion channels. The detailed protocols and summarized data serve as a starting point for designing experiments to further elucidate the precise functions of KCa2.1, KCa2.2, and KCa2.3 in hippocampal physiology and pathophysiology. A deeper understanding of the subtype-specific expression and regulation of KCa2 channels will be instrumental in the development of novel and selective therapeutic agents for a variety of brain disorders. Future research should focus on obtaining more granular quantitative data on the protein expression of each subtype within the specific dendritic and somatic compartments of different hippocampal neuron types.

References

- 1. Differential distribution of three Ca(2+)-activated K(+) channel subunits, SK1, SK2, and SK3, in the adult rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel isoform of SK2 assembles with other SK subunits in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regional Differences in Distribution and Functional Expression of Small-Conductance Ca2+-Activated K+ Channels in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Cell-type specific expression of ATP-sensitive potassium channels in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase Modulation of Dendritic K+ Channels in Hippocampus Involves a Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of PKC and PKA in the enhancement of L-type calcium current by GABAB receptor activation in neonatal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mitogen-Activated Protein Kinase Cascade Couples PKA and PKC to cAMP Response Element Binding Protein Phosphorylation in Area CA1 of Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mitogen-activated protein kinase cascade couples PKA and PKC to cAMP response element binding protein phosphorylation in area CA1 of hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinase and phosphatase activities intimately associated with a reconstituted calcium-dependent potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Determinants of KCa2 Channel Modulator Selectivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability, cardiac rhythm, and endothelial function.[1][2] These channels are voltage-independent and are gated exclusively by increases in intracellular calcium ([Ca2+]i).[3][4] The KCa2 family comprises three subtypes—KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3)—encoded by the KCNN1-3 genes, respectively.[5][6] Their unique gating mechanism and profound physiological roles make them attractive therapeutic targets for conditions such as ataxia, epilepsy, and atrial fibrillation.[7][8]

The development of subtype-selective modulators is paramount to achieving therapeutic efficacy while minimizing off-target effects. Positive allosteric modulators (PAMs) enhance the apparent Ca2+ sensitivity of the channels, promoting their opening.[4][7] However, compounds vary significantly in their activity across the KCa2 subtypes. This guide provides an in-depth analysis of the molecular and structural features that govern the selectivity of prominent KCa2 channel modulators, summarizing key quantitative data and the experimental protocols used to elucidate these determinants.

KCa2 Channel Architecture and Gating Mechanism

KCa2 channels are tetramers, with each subunit containing six transmembrane helices (S1-S6) and intracellular N- and C-termini.[5][9] The channel's sensitivity to calcium is not direct but is conferred by the calcium-binding protein calmodulin (CaM), which is constitutively bound to a specific calmodulin-binding domain (CaMBD) on the channel's C-terminus.[9][10]

The gating process is a sophisticated allosteric mechanism:

-

Resting State: In the absence of Ca2+, the C-lobe of CaM is tightly associated with the CaMBD (composed of HA and HB helices), while the N-lobe of CaM is flexible.[11]

-

Activation: An influx of intracellular Ca2+ leads to Ca2+ binding to the EF-hand motifs in CaM's N-lobe.[3][12]

-

Conformational Change: This binding induces a conformational change, causing the calcified N-lobe to swing up and interact with the S4-S5 linker of an adjacent channel subunit.[3][11]

-

Pore Opening: This interaction pulls on the base of the pore-lining S6 helices, opening the channel's inner gate and allowing K+ efflux, which leads to membrane hyperpolarization.[11][13]

This intricate CaM-dependent mechanism provides a unique interface for pharmacological intervention.

Molecular Basis of Modulator Selectivity

Recent cryo-electron microscopy (cryo-EM) studies have revealed that the primary binding site for many PAMs is a pocket formed at the interface between the CaM N-lobe and the channel's S4-S5 linker.[11][13] However, subtle differences in amino acid sequences and protein conformation between subtypes create distinct chemical environments within this pocket, which is the basis of modulator selectivity.

CyPPA: Selectivity Driven by the HB Helix

Cyclohexyl-(2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl)-amine (CyPPA) is a well-studied PAM that selectively potentiates KCa2.2 and KCa2.3 channels but is inactive on KCa2.1 and the related KCa3.1 channel.[6][14] Mutagenesis studies have pinpointed the origin of this selectivity to the C-terminal HA/HB helices.

-

KCa2.2 vs. KCa3.1: The key difference lies in a single residue within the HB helix. KCa2.2 possesses a lysine (B10760008) at position 467 (K467), while KCa3.1 has an arginine at the equivalent position (R355). Swapping this residue in KCa3.1 to a lysine (R355K) is sufficient to confer sensitivity to CyPPA.[6][14] Conversely, mutating K467 in KCa2.2 diminishes CyPPA's potency.

-

KCa2.2 vs. KCa2.1: KCa2.1's insensitivity is not due to a single residue but to a unique three-amino-acid insertion (Ala-Gln-Lys, AQK) in its HB helix just upstream of the residue equivalent to K467 in KCa2.2.[6][14] Deleting this "AQK" motif renders the KCa2.1 channel sensitive to CyPPA, indicating the insertion sterically or allosterically disrupts the modulator's binding or action.[6]

Rimtuzalcap (B610487): Selectivity from Steric Hindrance

Rimtuzalcap, a derivative of CyPPA, shows even greater selectivity for KCa2.2 over KCa3.1.[13] Cryo-EM structures reveal that this selectivity arises from conformational differences in the entire channel-CaM complex.[11][13]

-

In the KCa2.2 channel , the N-lobes of the four associated CaM molecules are positioned far apart. This open conformation creates a binding pocket that can readily accommodate the bulky rimtuzalcap molecule.[11][13]

-

In the KCa3.1 channel , the CaM N-lobes are closer together and are constrained by the channel's cytoplasmic HC helices. This creates a much tighter space that allows the smaller, non-selective modulator NS309 to bind but physically prevents the bulkier rimtuzalcap from fitting.[11][13]

This demonstrates that selectivity can be governed not just by specific residues but by the overall quaternary structure and dynamics of the channel complex.

NS309: A Non-Selective Modulator

In contrast to CyPPA and rimtuzalcap, NS309 potentiates both KCa2.x and KCa3.1 channels.[11] Structural data show that NS309 fits comfortably into a pre-existing binding pocket at the CaM N-lobe/S45A helix interface in both KCa2.2 and KCa3.1.[11][13] This highlights that a lack of significant structural or chemical differentiation in the binding pocket across subtypes leads to broad activity. Key interactions for NS309 in KCa2.2 involve Ser288 and Leu292 in the S45A helix and a hydrophobic pocket on CaM formed by Phe19, Leu32, Met51, and Met71.[11]

Quantitative Data Presentation

The following table summarizes the potency (EC50) of various modulators on different KCa2 subtypes, highlighting their selectivity profiles.

| Modulator | KCa2.1 (rat) | KCa2.2a (rat) | KCa2.3 (human) | KCa3.1 (human) | Selectivity Profile | Reference(s) |

| CyPPA | Inactive | 7.48 ± 1.58 µM | 0.19 ± 0.07 µM | Inactive | KCa2.3 > KCa2.2 | [7][15] |

| Rimtuzalcap | N/A | ~5.1 µM | N/A | Inactive | KCa2.2 Selective | [13] |

| NS309 | N/A | 0.50 ± 0.09 µM | Potentiates | Potentiates | Non-selective | [11][16] |

| 1-EBIO | Potentiates | 395.5 ± 45.2 µM | Potentiates | Potentiates | Non-selective | [16] |

| Compound 2o | Inactive | 0.99 ± 0.19 µM | 0.19 ± 0.07 µM | Inactive | KCa2.3 > KCa2.2 | [15] |

| Compound 2q | Inactive | 0.64 ± 0.12 µM | 0.60 ± 0.10 µM | Inactive | KCa2.2 ≈ KCa2.3 | [15] |

N/A: Data not available in the cited sources.

Experimental Protocols

The identification of these molecular determinants relies on a combination of molecular biology and biophysical techniques.

Protocol: Site-Directed Mutagenesis

This protocol describes the generation of a point mutation in a KCa2 channel cDNA plasmid to investigate the role of a specific amino acid.[17][18][19]

-

Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Q5 Hot-Start). The reaction mixture includes the wild-type (WT) KCa2 plasmid template, the designed mutagenic primers, polymerase, and dNTPs.

-

Cycling Parameters (Example):

-

Initial Denaturation: 98°C for 30 seconds.

-

18-25 Cycles:

-

Denaturation: 98°C for 10 seconds.

-

Annealing: 60-72°C for 30 seconds (optimal temperature depends on primer Tm).

-

Extension: 72°C for 30 seconds per kb of plasmid length.

-

-

Final Extension: 72°C for 2 minutes.

-

-

-

Template Removal: Digest the parental, non-mutated, methylated DNA template by adding a restriction enzyme such as DpnI, which specifically targets methylated DNA. Incubate at 37°C for 1 hour.

-

Transformation: Transform the remaining nicked, circular, mutated dsDNA into highly competent E. coli cells. Plate on selective antibiotic agar (B569324) plates and incubate overnight at 37°C.

-

Verification: Isolate plasmid DNA from the resulting colonies (miniprep). Verify the presence of the desired mutation and the absence of any other mutations by sending the plasmid for full-length DNA sequencing.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure macroscopic currents from heterologously expressed KCa2 channels and assess their response to modulators.[20][21][22]

-

Cell Preparation: Culture and transfect a suitable mammalian cell line (e.g., HEK293T) with the plasmid DNA (WT or mutant KCa2 channel). A co-transfected fluorescent marker (e.g., GFP) is used to identify successfully transfected cells. Plate the cells onto glass coverslips 24-48 hours before recording.

-

Solution Preparation:

-

External (Bath) Solution (Example, in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (Example, in mM): 150 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free [Ca2+] (e.g., 300 nM), pH 7.2.

-

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The final resistance should be 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a fluorescent cell with the glass pipette and apply slight positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[22]

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.[20]

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage ramp protocol (e.g., a ramp from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.

-

Establish a baseline recording, then perfuse the bath with the external solution containing the KCa2 modulator at various concentrations.

-

Record the current at each concentration until a steady-state effect is observed.

-

-

Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV) for each modulator concentration. Plot the concentration-response data and fit with a Hill equation to determine the EC50 and maximum efficacy (Emax).

Conclusion and Future Directions

The selectivity of KCa2 channel modulators is dictated by a subtle interplay of specific amino acid residues, local peptide conformation, and the overall quaternary structure of the channel-calmodulin complex. Key determinants include residues in the C-terminal HB helix and conformational constraints imposed by cytoplasmic helices that together define the shape and chemical nature of the modulator binding pocket at the CaM/S4-S5 linker interface.

A deep understanding of these determinants, derived from cryo-EM, mutagenesis, and electrophysiology, provides a powerful framework for structure-based drug design. Future efforts can leverage this knowledge to develop novel PAMs and inhibitors with improved subtype selectivity, leading to more precise therapeutic interventions for a range of neurological and cardiovascular disorders.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. bio.fsu.edu [bio.fsu.edu]

- 10. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calmodulin: A Multitasking Protein in Kv7.2 Potassium Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 19. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]

- 21. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

Therapeutic Potential of KCa2 Channel Modulation in Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebellar ataxias represent a group of debilitating neurological disorders characterized by a progressive loss of motor coordination. A growing body of preclinical evidence highlights the crucial role of small-conductance calcium-activated potassium (KCa2 or SK) channels in the pathophysiology of these conditions. Dysregulation of KCa2 channel function in cerebellar Purkinje cells, the sole output neurons of the cerebellar cortex, leads to irregular firing patterns and is a key contributor to the ataxic phenotype in various forms of ataxia, including spinocerebellar ataxias (SCAs) and episodic ataxia (EA). This technical guide provides an in-depth overview of the therapeutic rationale, preclinical data, and experimental methodologies related to the modulation of KCa2 channels as a promising strategy for the treatment of ataxia.

Introduction: The Cerebellum, Ataxia, and the Role of KCa2 Channels

The cerebellum is the primary center for motor coordination, balance, and motor learning. Its proper function relies on the precise firing patterns of Purkinje cells.[1] Ataxias are a heterogeneous group of neurological disorders resulting from cerebellar dysfunction, leading to symptoms such as gait instability, slurred speech, and uncoordinated movements.[2]

KCa2 channels are voltage-independent potassium channels activated by intracellular calcium.[3] In Purkinje cells, they are critical for regulating the afterhyperpolarization (AHP) that follows an action potential, thereby ensuring the regularity of their spontaneous pacemaking activity.[4][5] The function of KCa2 channels is tightly coupled to the influx of calcium through P/Q-type voltage-gated calcium channels.[6][7] Mutations or dysfunction in either of these channel types can disrupt the precise firing of Purkinje cells, leading to ataxia.[2][8]

Therapeutic Rationale: Targeting KCa2 Channels in Ataxia

The rationale for targeting KCa2 channels in ataxia is twofold:

-

Restoring Purkinje Cell Firing: In several types of ataxia, including Episodic Ataxia Type 2 (EA2) and various Spinocerebellar Ataxias (SCAs), Purkinje cells exhibit irregular and erratic firing patterns.[8][9] Positive modulators (activators) of KCa2 channels can enhance their activity, even in the presence of reduced calcium influx, thereby helping to restore the normal, regular pacemaking of these neurons.[2][8]

-

Broad Applicability: KCa2 channel dysfunction is emerging as a common pathological feature across different types of ataxias, suggesting that KCa2 activators could represent a "pan-ataxia" therapeutic approach.[6][10]

Preclinical studies in various mouse models of ataxia have demonstrated that pharmacological activation of KCa2 channels can ameliorate motor deficits and, in some cases, slow neurodegeneration.[8][9][11]

Preclinical Evidence: Quantitative Data on KCa2 Modulators

Several small-molecule positive modulators of KCa2 channels have been evaluated in preclinical models of ataxia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of KCa2 Channel Activators on Motor Coordination in Ataxia Mouse Models